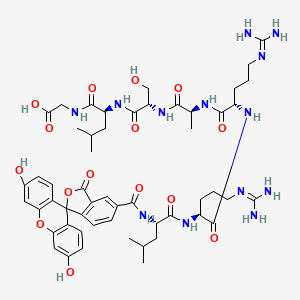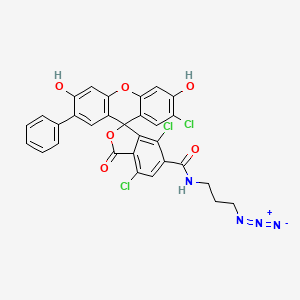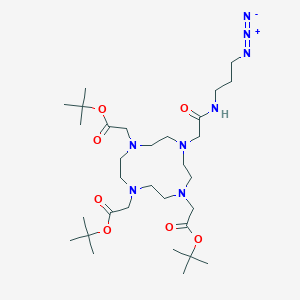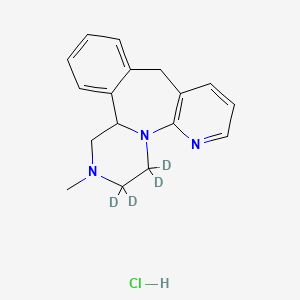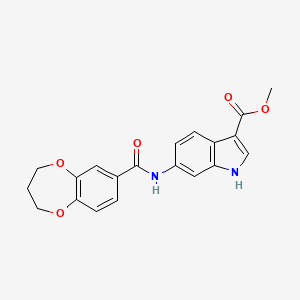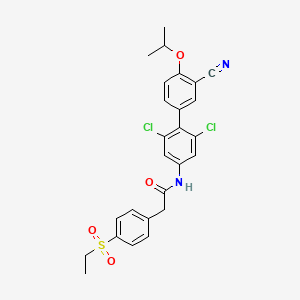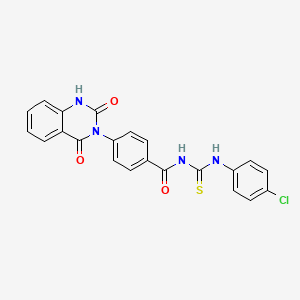
VEGFR-2/c-Met-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VEGFR-2/c-Met-IN-2 is a dual inhibitor targeting both vascular endothelial growth factor receptor 2 (VEGFR-2) and mesenchymal epithelial transition factor (c-Met). These receptors play crucial roles in angiogenesis and tumor growth, making this compound a promising compound in cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR-2/c-Met-IN-2 typically involves multi-step organic synthesis. The process starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Common reagents include various organic solvents, catalysts, and protective groups to ensure the specificity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-throughput reactors, and employing advanced purification techniques such as chromatography and crystallization to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
VEGFR-2/c-Met-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
VEGFR-2/c-Met-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and c-Met pathways.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its dual inhibitory action on angiogenesis and tumor growth.
Industry: Utilized in the development of new anticancer drugs and formulations
Mecanismo De Acción
VEGFR-2/c-Met-IN-2 exerts its effects by binding to the ATP-binding sites of VEGFR-2 and c-Met, thereby inhibiting their kinase activities. This inhibition blocks the downstream signaling pathways involved in cell proliferation, migration, and angiogenesis. Key molecular targets include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparación Con Compuestos Similares
Similar Compounds
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR and c-Met.
Cabozantinib: Another dual inhibitor of VEGFR and c-Met with similar applications in cancer therapy
Uniqueness
VEGFR-2/c-Met-IN-2 is unique due to its high specificity and potency in inhibiting both VEGFR-2 and c-Met. This dual inhibition provides a synergistic effect, making it more effective in reducing tumor growth and angiogenesis compared to single-target inhibitors .
Propiedades
Fórmula molecular |
C22H15ClN4O3S |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)carbamothioyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H15ClN4O3S/c23-14-7-9-15(10-8-14)24-21(31)26-19(28)13-5-11-16(12-6-13)27-20(29)17-3-1-2-4-18(17)25-22(27)30/h1-12H,(H,25,30)(H2,24,26,28,31) |
Clave InChI |
USQZQKCOSSCRRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


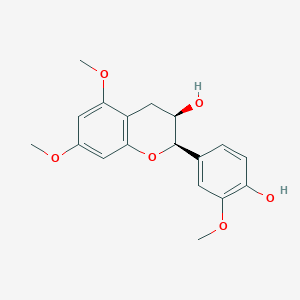
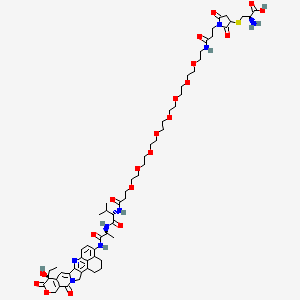
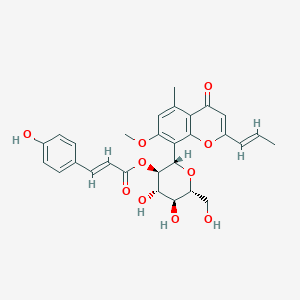
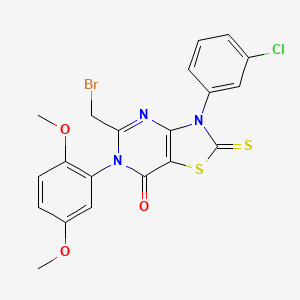
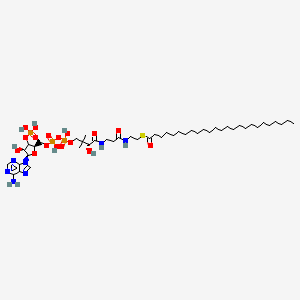
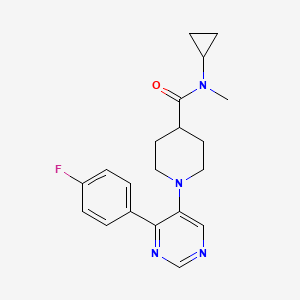
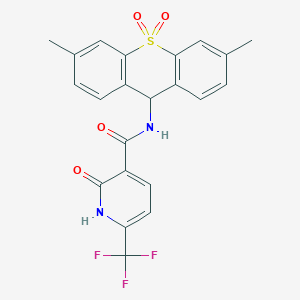
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
